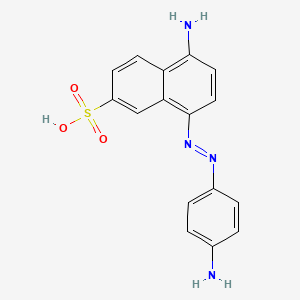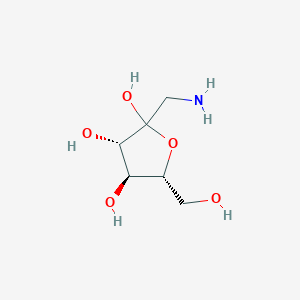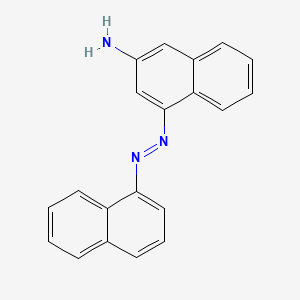![molecular formula C9H58N13O15P5 B13785800 Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt CAS No. 67785-99-3](/img/structure/B13785800.png)
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is a complex organophosphorus compound. It is known for its strong chelating properties, making it useful in various industrial and scientific applications. The compound is often used in water treatment, detergents, and as a scale inhibitor due to its ability to bind with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Diethylenetriamine, formaldehyde, phosphorous acid.
Conditions: Controlled pH, typically acidic.
Procedure: The reactants are mixed and heated to facilitate the reaction, leading to the formation of the phosphonic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Mixing: Continuous mixing of diethylenetriamine, formaldehyde, and phosphorous acid.
Reaction Control: Maintaining optimal temperature and pH to drive the reaction to completion.
Purification: The product is purified through crystallization or other separation techniques to obtain the decaammonium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Oxidation: Can be oxidized under specific conditions to form phosphonate derivatives.
Substitution: Reacts with other compounds to substitute the phosphonomethyl groups.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Various organic reagents under controlled conditions.
Major Products
Chelation: Metal-phosphonate complexes.
Oxidation: Phosphonate derivatives.
Substitution: Substituted phosphonic acid derivatives.
Applications De Recherche Scientifique
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to remove metal ions from solutions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions as cofactors.
Medicine: Explored for use in radiopharmaceuticals due to its ability to target specific tissues.
Industry: Utilized in water treatment, detergents, and as a scale inhibitor in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent the formation of scale in industrial systems. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriaminepentamethylenephosphonic acid heptasodium salt: Similar structure but different counterions.
Ethylenediaminetetramethylenephosphonic acid: Another phosphonic acid derivative with similar chelating properties.
Nitrilotri(methylenephosphonic acid): A simpler phosphonic acid with fewer phosphonomethyl groups.
Uniqueness
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is unique due to its high number of phosphonomethyl groups, which enhances its chelating ability and makes it particularly effective in applications requiring strong metal ion binding.
Propriétés
Numéro CAS |
67785-99-3 |
|---|---|
Formule moléculaire |
C9H58N13O15P5 |
Poids moléculaire |
743.51 g/mol |
Nom IUPAC |
azane;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H28N3O15P5.10H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);10*1H3 |
Clé InChI |
NOPBMTCRKASJLK-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.N.N.N.N.N.N.N.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)




![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)



